(R)-甲基 2-(2,2-二甲基-1,3-二氧戊环-4-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

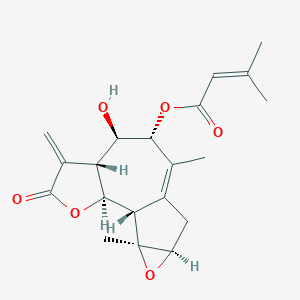

The synthesis of compounds related to (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate involves various chemical routes, often including the formation of dioxolane rings as key intermediates. For example, the photochemical addition of cis- or trans-2,4-dimethyl-1,3-dioxolane to methyl acrylate leads to a mixture of geometrically isomeric products, showcasing the synthetic versatility of dioxolane derivatives (Kobayashi & Simamura, 1973).

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate has been extensively studied. X-ray diffraction techniques have been pivotal in determining the crystal and molecular structures of these compounds, revealing intricate details about their configuration and stereochemistry. For instance, the molecular and solid-state structures of certain dioxolane derivatives have been characterized, providing insights into their geometrical arrangements and intermolecular interactions (Jagadeesan et al., 2013).

Chemical Reactions and Properties

Dioxolane derivatives exhibit a range of chemical reactions and properties, influenced by their unique structural features. The reactivity and stereochemistry of the 1,3-dioxolan-2-yl radical, for example, have been demonstrated through photochemical additions, highlighting the pyramidal structure of the radical center involved in these reactions (Kobayashi & Simamura, 1973).

科学研究应用

生物聚合物的化学改性

对生物聚合物木聚糖的化学改性研究表明,有可能制造出具有特定性质的生物聚合物醚和酯。例如,通过用各种酸和活化剂转化半纤维素来合成新型木聚糖酯,证明了化学改性在生产具有定制功能的材料方面的多功能性。这些木聚糖衍生物,尤其是酯,可能形成适用于药物递送应用的纳米颗粒,展示了化学合成技术在生物医学工程和制药中的直接应用 (Petzold-Welcke et al., 2014).

用于天然产物提取的绿色化学

探索 2-甲基氧杂环己烷 (2-MeOx) 作为一种可持续的生物基溶剂,突出了在天然产物提取中向环保替代品转变的趋势。这种溶剂在提取亲脂性化合物方面的效率,以及其良好的毒理学特征和减少的环境影响,例证了绿色化学在增强化学过程可持续性中的作用。此类创新在食品和制药行业至关重要,因为溶剂选择会影响安全性和生态足迹 (Rapinel et al., 2020).

药物合成方法学

对抗血小板和抗血栓药物 (S)-氯吡格雷合成的综述强调了立体选择性合成在药物生产中的重要性。讨论涵盖了各种合成方法,突出了选择正确的合成路线以实现药物化合物中所需的纯度和活性水平的重要性。这一研究领域对于开发具有最小副作用的有效药物至关重要,证明了化合物在促进先进药物合成技术中的作用 (Saeed et al., 2017).

属性

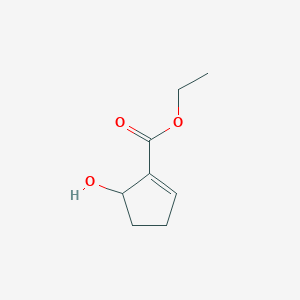

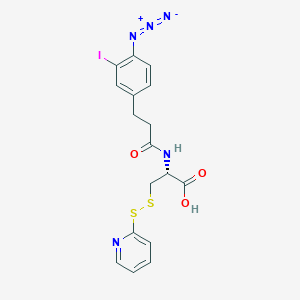

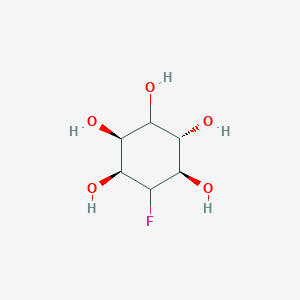

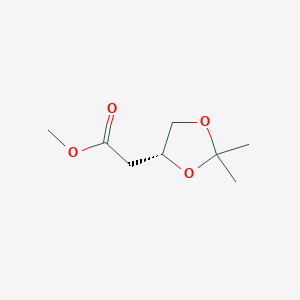

IUPAC Name |

methyl 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)4-7(9)10-3/h6H,4-5H2,1-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMMCWMMNLSHFT-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。